molecular formula C9H15N5O2 B13726177 (E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate

(E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate

Cat. No.: B13726177
M. Wt: 225.25 g/mol
InChI Key: LKBDLUGBWAFBBL-SDQBBNPISA-N
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Description

(E)-ethyl N’-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl N’-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and carbonyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl N’-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-ethyl N’-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl N’-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

ethyl (1Z)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate

InChI

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6-

InChI Key

LKBDLUGBWAFBBL-SDQBBNPISA-N

Isomeric SMILES

CCO/C(=N\NC(=O)C1=C(N(N=C1)C)N)/C

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C

Origin of Product

United States

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